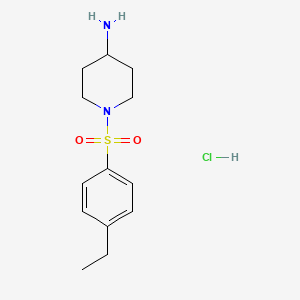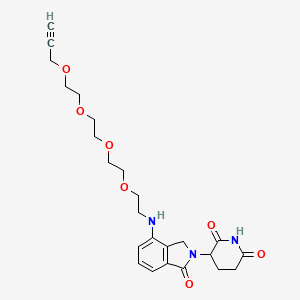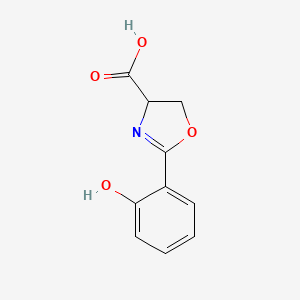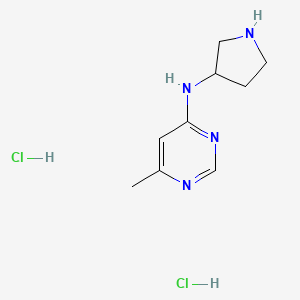
1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products
Preparation Methods
The synthesis of 1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of piperidine derivatives. The reaction conditions often include the use of sulfonyl chlorides and a base to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and facilitates binding to these targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-((4-Ethylphenyl)sulfonyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C13H21ClN2O2S |
|---|---|
Molecular Weight |
304.84 g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-2-11-3-5-13(6-4-11)18(16,17)15-9-7-12(14)8-10-15;/h3-6,12H,2,7-10,14H2,1H3;1H |
InChI Key |
KXTPQCLDGYQDCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14777256.png)



![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)



![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)

